8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid
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Overview
Description
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted phenols and dimethyl ketones, followed by cyclization in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the methoxy or carboxylic acid groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar in structure but differs in the position of the carboxylic acid group.
2H-1-Benzopyran-6-acrylic acid, 5-hydroxy-2,2-dimethyl-: Another benzopyran derivative with different functional groups.
Uniqueness
8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
185407-58-3 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
8-methoxy-2,2-dimethylchromene-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-6-8-9(12(14)15)4-5-10(16-3)11(8)17-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
ZKVFHYIMGRHRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)C(=O)O)C |
Origin of Product |
United States |
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